molecular formula C5H9I B058030 4-Iodo-2-methylbut-1-ene CAS No. 53750-52-0

4-Iodo-2-methylbut-1-ene

Cat. No. B058030
CAS RN: 53750-52-0
M. Wt: 196.03 g/mol
InChI Key: WOMUECWVNKNZEP-UHFFFAOYSA-N
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Description

4-Iodo-2-methylbut-1-ene is a compound that has been studied in various contexts including its synthesis, molecular structure, chemical reactions, and properties. This compound is of interest in organic chemistry due to its utility in various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of compounds related to 4-Iodo-2-methylbut-1-ene involves several techniques including radical hydrostannation, halogenation, and condensation reactions. For example, tributylstannyl 4-tributylstannylbut-3-enoate is prepared by radical hydrostannation and is used for the transfer of a but-3-enoic acid synthon (Thibonnet, Abarbri, Parrain, & Duchěne, 1996).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Iodo-2-methylbut-1-ene, such as 1-Methyl-2-((1E,3E)-4-phenylbuta-1,3-dienyl)pyridinium iodide, is characterized using techniques like X-ray diffraction, showing orthorhombic crystalline structures and specific bond angles and distances (Chantrapromma et al., 2014).

Chemical Reactions and Properties

4-Iodo-2-methylbut-1-ene and its derivatives undergo various chemical reactions such as iodohydroxylation and photocycloaddition. For instance, iodohydroxylation reactions of alkylidenecyclopropanes yield iodocyclopropylmethanol and 3-iodobut-3-en-1-ol derivatives in good yields (Yang & Huang, 2008).

Scientific Research Applications

  • Synthesis of oxazoloquinolinium compounds: A study demonstrated the synthesis of a six-membered ring compound by reacting a prenyl derivative of a heterocycle with iodine, highlighting an electrophilic attack at the terminal carbon atom of the double bond (Vershinina, Kim, & Slepukhin, 2012).

  • Formation of fluorinated segments: Research into novel fluorinated compounds, which are essential in various industrial and pharmaceutical applications, was conducted starting from iodoperfluorobutyl-methylbut-3-yn-2-ol (Amato & Calas, 2003).

  • Preparation and reactions of perfluoro-2,3-dimethylbut-2-ene: The study explored a single-stage preparation method for this compound and its reactivity with nucleophiles, which is significant for understanding fluorinated compounds' chemical properties (Evans, Fields, Haszeldine, & Illingworth, 1973).

  • Aminocarbonylation reactions: A study investigated the aminocarbonylation of iodobenzene and iodoalkenes with amino acid esters, which is important for synthesizing carboxamide derivatives, a class of compounds with numerous pharmaceutical applications (Müller et al., 2005).

  • Study of olefins' isomerization and exchange over metal catalysts: This research provided insights into the reaction mechanisms of various alkenes, including 2-methylbut-2-ene, which is crucial for understanding catalysis processes in industrial chemistry (Touroude & Gault, 1975).

properties

IUPAC Name

4-iodo-2-methylbut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9I/c1-5(2)3-4-6/h1,3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMUECWVNKNZEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60437479
Record name 1-Butene, 4-iodo-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-2-methylbut-1-ene

CAS RN

53750-52-0
Record name 4-Iodo-2-methyl-1-butene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53750-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butene, 4-iodo-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
DC Braddock, JM Brown - Collection of Czechoslovak Chemical …, 2000 - cccc.uochb.cas.cz
… As an alternative alkylating agent, 4-iodo-2-methylbut-1-ene (10), also prepared from 3-methylbut-3-en-1-ol (7), was employed. Alkylation of imine 6 with 1.3 equivalents of LDA and 1.5 …
Number of citations: 3 cccc.uochb.cas.cz
I Burkhardt, JS Dickschat - Chemical Communications, 2018 - pubs.rsc.org
… The synthesis of 5 started from 2,2-dimethylcyclohexanone (7) 16 that was alkylated with 4-iodo-2-methylbut-1-ene (12) 17 to yield trisubstituted cyclohexanone 8 (Scheme 2). …
Number of citations: 3 pubs.rsc.org
DC Braddock, JM Brown - Tetrahedron: Asymmetry, 2000 - Elsevier
… In the synthesis of racemic aldehyde 1 14 4-iodo-2-methylbut-1-ene had served as an effective electrophile in the alkylation of N-(3-methylbutylidene)cyclohexylamine (a masked …
Number of citations: 24 www.sciencedirect.com
S Athe, S Ghosh, G Mehta - Tetrahedron Letters, 2019 - Elsevier
… Alkylation of 14 with commercial 4-iodo-2-methylbut-1-ene was expectedly stereoselective to furnish 15. This was a simple yet critical step as it set-up C5 quaternary center and fixed the …
Number of citations: 6 www.sciencedirect.com
BA Bhat, S Rashid, G Mehta - Asian Journal of Organic …, 2020 - Wiley Online Library
Complex, functionally embellished natural products embodying diverse, oxygen rich furofuranone fragments like furo[3,4‐c]furanone, furo[2,3‐b]furanone, furo[3,4‐b]furan‐2(3H)‐one, …
Number of citations: 5 onlinelibrary.wiley.com
RA Sowers - 2009 - search.proquest.com
… iodine, triphenylphosphine, and imidazole, alcohol 60 was converted to (E/Z)-1-bromo-4-iodo-2-methylbut-1-ene, (61), in a 48% yield.… (Z)-1-Bromo-4-iodo-2-methylbut-1-ene (61) (1H) …
Number of citations: 1 search.proquest.com
N Tadayon, A Ramazani - Journal of the Iranian Chemical Society, 2021 - Springer
The very important psychoactive phytocannabinoid from Cannabis Δ 9 tetrahydrocannabinol (Δ 9 -THC) and its non-psychotropic member is cannabidiol (CBD). These compounds have …
Number of citations: 6 link.springer.com
Y Shi, XL Jiang, WS Tian - The Journal of Organic Chemistry, 2017 - ACS Publications
… Reaction of 4 with (3-methylbut-3-en-1-yl)lithium (prepared via lithium-iodide exchange of 4-iodo-2-methylbut-1-ene 16 with t-BuLi in ethyl ether) gave hemiketal 17 in 95% yield. Fuchs …
Number of citations: 11 pubs.acs.org
MM Heravi, L Mohammadi - RSC advances, 2021 - pubs.rsc.org
… 183) to provide ketoester 249, which upon alkylation with 4-iodo-2-methylbut-1-ene 250 in the presence of KOBu-t in tert-BuOH afforded ketone 251 in high yield. The key intermediate …
Number of citations: 9 pubs.rsc.org
AM Thompson, PD O'Connor, AJ Marshall… - Journal of medicinal …, 2017 - ACS Publications
… yield (62–79%) via similar five-step reaction sequences, starting with base catalyzed alkylation of 2-bromo-4-nitroimidazole (8) using 4-bromobut-1-ene or 4-iodo-2-methylbut-1-ene (26…
Number of citations: 56 pubs.acs.org

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